(R)-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalen-1-ylamine with phenylacetic acid in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of ®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
®-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: A related compound with similar structural features but different functional groups.
N-(Naphthalen-1-yl)-N’-alkyl oxalamide: Another compound with a naphthalene ring, used in different chemical reactions.
Uniqueness
®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific combination of a naphthalene ring and an oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H15NO |
---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
(4R)-2-naphthalen-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H15NO/c1-2-8-15(9-3-1)18-13-21-19(20-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-12,18H,13H2/t18-/m0/s1 |
InChI Key |
MFXPURJMXJQEBN-SFHVURJKSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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